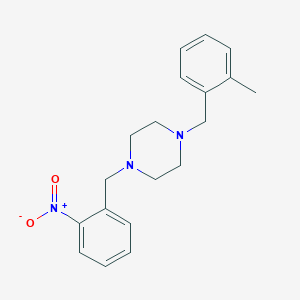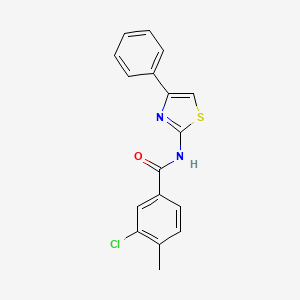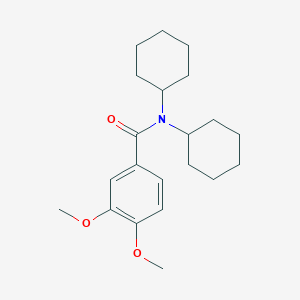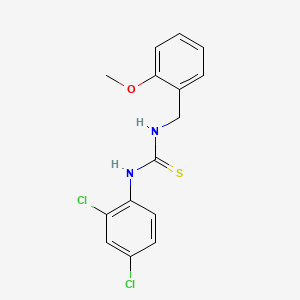
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has also been used in the development of new imaging agents for diagnostic purposes.
作用機序
The mechanism of action of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it has been reported to act on various targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to some receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine have been studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been reported to modulate the immune system and have neuroprotective effects. However, further studies are needed to fully understand the effects of this compound on the body.
実験室実験の利点と制限
One of the advantages of using 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its potential as a lead compound for drug discovery. The compound has shown activity against various diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to have cytotoxic effects on some cells, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine. One direction is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Another direction is the development of new imaging agents for diagnostic purposes. The compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the body, which may lead to the discovery of new therapeutic applications.
Conclusion
In conclusion, 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug discovery, diagnostic imaging, and therapeutic applications.
合成法
The synthesis of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been achieved using different methods. One of the most common methods involves the reaction of 1-(2-methylbenzyl)piperazine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods involve the use of different reagents and catalysts, such as palladium on carbon, to achieve the desired product.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-2-3-7-17(16)14-20-10-12-21(13-11-20)15-18-8-4-5-9-19(18)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQATVFOQBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(2-nitrobenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)




![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
